6-Butylpyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC2037300
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O2 |
---|---|
Molecular Weight | 168.19 g/mol |
IUPAC Name | 6-butyl-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Standard InChI Key | UHODQYFUUAKCLL-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC(=O)NC(=O)N1 |
Introduction
Structural Characteristics and Classification
Molecular Structure
6-Butylpyrimidine-2,4(1H,3H)-dione features a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound possesses two carbonyl groups at positions 2 and 4, with a butyl chain attached at position 6. The molecular formula is C8H12N2O2, with a molecular weight of approximately 168.19 g/mol. The structural arrangement contributes significantly to its chemical reactivity and potential biological interactions.
Classification
This compound belongs to the broader class of pyrimidinediones, which are heterocyclic compounds containing a pyrimidine skeleton with two keto groups. Pyrimidinediones have been extensively studied due to their diverse biological properties and applications in medicinal chemistry and synthetic organic chemistry. The butyl substituent at position 6 distinguishes this particular derivative from other pyrimidinedione compounds, influencing its lipophilicity, solubility, and biological interactions.
Physical Properties
Table 1 summarizes the key physical properties of 6-Butylpyrimidine-2,4(1H,3H)-dione:
Physical Property | Value |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
Physical State | Crystalline solid |
Solubility | Partially soluble in polar organic solvents |
Melting Point | Typically between 150-180°C (estimated based on similar compounds) |
Appearance | White to off-white crystalline powder |
Synthesis Methodologies
Cyclization Approach
The synthesis of 6-Butylpyrimidine-2,4(1H,3H)-dione typically involves cyclization reactions using appropriate precursors. One common synthetic route utilizes the cyclization of butyl-substituted malonic acid derivatives with urea under acidic or basic conditions. This approach allows for the formation of the pyrimidine ring system with the butyl group pre-positioned at the correct carbon.
The general reaction scheme can be represented as follows:
-
Condensation of a butyl-substituted malonic ester with urea
-
Cyclization under heating conditions
-
Decarboxylation to yield the target compound
Alternative Synthetic Routes
Alternative methods for synthesizing 6-Butylpyrimidine-2,4(1H,3H)-dione include:
-
Direct alkylation of pyrimidine-2,4(1H,3H)-dione with butyl halides, although this often results in multiple alkylation products requiring separation.
-
Condensation reactions involving butylurea and appropriate dicarboxylic acid derivatives, followed by cyclization and dehydration steps.
-
One-pot synthetic approaches combining multiple reagents under controlled conditions to improve efficiency and yield.
Synthesis Optimization
Table 2 outlines typical reaction conditions and reagents used in the synthesis of 6-Butylpyrimidine-2,4(1H,3H)-dione:
Parameter | Typical Conditions |
---|---|
Temperature | 120-180°C |
Catalyst | Acidic catalysts (H2SO4, HCl) or basic catalysts (NaOH, Na2CO3) |
Solvent | High-boiling solvents (DMF, DMSO) or solvent-free conditions |
Reaction Time | 3-8 hours |
Purification | Recrystallization from appropriate solvents |
Typical Yield | 40-65% |
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
6-Butylpyrimidine-2,4(1H,3H)-dione can undergo various nucleophilic substitution reactions, particularly at positions 1 and 3 (the nitrogen atoms). The N-H bonds can be replaced by alkyl or aryl groups through reactions with appropriate alkylating or arylating agents. These modifications can significantly alter the compound's physicochemical properties and biological activities.
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions, particularly targeting the butyl side chain or the pyrimidine ring. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.
Reduction reactions can also occur, typically yielding reduced forms of the pyrimidine ring, such as dihydropyrimidinediones. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Functional Group Transformations
The carbonyl groups at positions 2 and 4 can undergo various transformations, including:
-
Conversion to thiocarbonyl groups using reagents like Lawesson's reagent
-
Formation of ether or thioether derivatives
-
Amination reactions to yield amino derivatives
These transformations provide access to a wide range of functionalized derivatives with potentially enhanced or modified biological activities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for characterizing 6-Butylpyrimidine-2,4(1H,3H)-dione. The 1H NMR spectrum typically shows characteristic signals for:
-
N-H protons (typically broad signals at δ 10-12 ppm)
-
C-5 proton of the pyrimidine ring (a singlet at approximately δ 5.5-6.0 ppm)
-
Butyl chain protons (multiple signals between δ 0.8-2.5 ppm)
The 13C NMR spectrum reveals signals for:
-
Carbonyl carbons (at approximately δ 160-170 ppm)
-
Pyrimidine ring carbons (at δ 100-150 ppm)
-
Butyl chain carbons (at δ 13-35 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy of 6-Butylpyrimidine-2,4(1H,3H)-dione typically reveals:
-
N-H stretching bands (3200-3400 cm-1)
-
C=O stretching bands (1660-1700 cm-1)
-
C=C stretching of the pyrimidine ring (1500-1600 cm-1)
-
C-H stretching bands from the butyl chain (2850-2950 cm-1)
These spectroscopic features are essential for confirming the structure and purity of synthesized compounds.
Biological Activities and Applications
Research Applications
The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its relatively simple structure, combined with the potential for various modifications, makes it a useful building block for creating more complex molecules with enhanced biological properties.
Comparative Analysis with Related Compounds
Structural Analogs
Table 3 presents a comparative analysis of 6-Butylpyrimidine-2,4(1H,3H)-dione with structurally related compounds:
Structure-Activity Relationships
The position and nature of substituents on the pyrimidine ring significantly influence the biological activity of pyrimidinedione derivatives. Specifically:
-
Lipophilic groups like the butyl chain can enhance membrane permeability and potentially improve bioavailability.
-
The position of substituents (5 vs. 6) affects the electronic distribution within the molecule, potentially altering binding interactions with biological targets.
-
The length of the alkyl chain (methyl vs. butyl vs. longer chains) can impact receptor interactions and specificity.
For example, while 6-Benzylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an HIV-1 reverse transcriptase inhibitor, the biological activity profile of 6-Butylpyrimidine-2,4(1H,3H)-dione may differ due to the different nature of the substituent at position 6.
Future Research Directions
Synthetic Modifications
Future research on 6-Butylpyrimidine-2,4(1H,3H)-dione could focus on:
-
Developing more efficient and environmentally friendly synthetic routes
-
Exploring novel functionalization strategies, particularly at positions 1, 3, and 5
-
Creating libraries of derivatives with diverse substituents to establish comprehensive structure-activity relationships
Biological Evaluation
Comprehensive biological screening of 6-Butylpyrimidine-2,4(1H,3H)-dione and its derivatives would be valuable for:
-
Identifying specific therapeutic targets
-
Establishing detailed structure-activity relationships
-
Determining the impact of the butyl substituent on biological activities compared to other alkyl or aryl substituents
Applications Development
Potential areas for application development include:
-
Use as building blocks in combinatorial chemistry
-
Development of targeted drug delivery systems incorporating the compound
-
Exploration of catalytic applications in organic synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume